7-Bromo-3-(bromomethyl)isoquinoline hydrobromide
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Overview
Description
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide is a chemical compound with the molecular formula C10H8Br3N. It is commonly used in research settings, particularly in the fields of chemistry and biology. The compound is known for its unique structure, which includes both bromine and isoquinoline moieties, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the desired brominated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoisoquinoline derivatives, while oxidation reactions can produce quinoline derivatives .
Scientific Research Applications
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7-Bromo-3-(bromomethyl)isoquinoline hydrobromide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, making the compound a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
7-Bromoisoquinoline: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-Bromoisoquinoline: Similar structure but with bromine at a different position, affecting its reactivity and applications.
Isoquinoline: The parent compound without any bromine atoms, used as a starting material for various derivatives.
Uniqueness
7-Bromo-3-(bromomethyl)isoquinoline hydrobromide is unique due to the presence of both bromine and bromomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C10H8Br3N |
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Molecular Weight |
381.89 g/mol |
IUPAC Name |
7-bromo-3-(bromomethyl)isoquinoline;hydrobromide |
InChI |
InChI=1S/C10H7Br2N.BrH/c11-5-10-4-7-1-2-9(12)3-8(7)6-13-10;/h1-4,6H,5H2;1H |
InChI Key |
LZWHAUWGQXDGHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CN=C(C=C21)CBr)Br.Br |
Origin of Product |
United States |
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